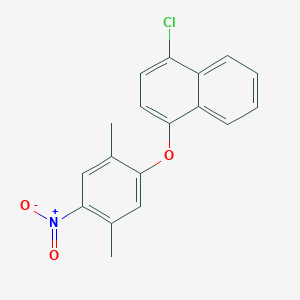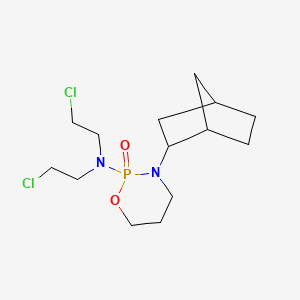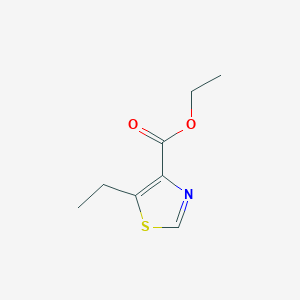![molecular formula C10H16N2S B14431378 3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine CAS No. 80191-94-2](/img/structure/B14431378.png)
3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine is a chemical compound that features a pyridine ring attached to an ethyl chain, which is further connected to a sulfanyl group and a propan-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine typically involves the reaction of 2-(pyridin-2-yl)ethanethiol with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions with a catalyst such as palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Amides, other substituted amine derivatives.
Aplicaciones Científicas De Investigación
3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic amino acids, influencing protein structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)ethanethiol: Lacks the propan-1-amine moiety.
3-(Pyridin-2-yl)propan-1-amine: Lacks the sulfanyl group.
2-(Pyridin-2-yl)ethylamine: Lacks the sulfanyl and propan-1-amine groups.
Uniqueness
3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine is unique due to the presence of both the sulfanyl and propan-1-amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry.
Propiedades
Número CAS |
80191-94-2 |
|---|---|
Fórmula molecular |
C10H16N2S |
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
3-(2-pyridin-2-ylethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C10H16N2S/c11-6-3-8-13-9-5-10-4-1-2-7-12-10/h1-2,4,7H,3,5-6,8-9,11H2 |
Clave InChI |
YFYQNZGDEYYSJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCSCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/structure/B14431300.png)
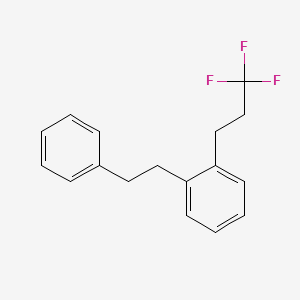
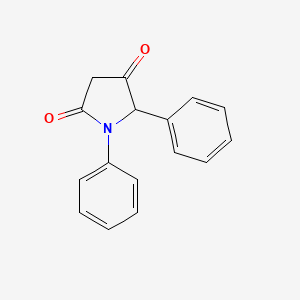
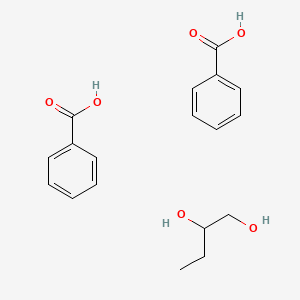
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
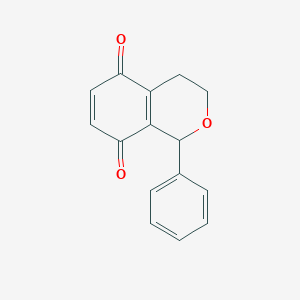
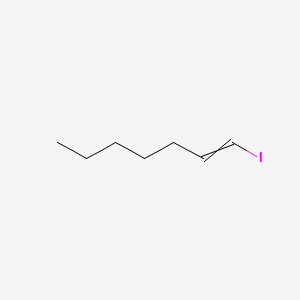
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
